molecular formula C18H14ClN3O2S B1403197 (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid CAS No. 1242441-49-1

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

Cat. No.: B1403197
CAS No.: 1242441-49-1
M. Wt: 371.8 g/mol
InChI Key: PYJXAALBQJUIHA-KGLIPLIRSA-N
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Description

Overview of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

This compound represents a highly sophisticated organic molecule that exemplifies the complexity achievable in modern synthetic chemistry. This compound, identified by Chemical Abstracts Service number 1242441-49-1, possesses a molecular formula of C18H14ClN3O2S and a molecular weight of 371.84 daltons. The structural architecture of this molecule incorporates several distinct chemical motifs that contribute to its unique properties and potential applications in pharmaceutical research.

The compound features a cyclopropanecarboxylic acid core, which serves as the foundation for its biological activity profile. Cyclopropane rings are known for their unique electronic properties and conformational rigidity, characteristics that often translate into enhanced binding affinity and selectivity in biological systems. The presence of the (1S,2S) stereochemical configuration indicates that this compound exists as a specific enantiomer, which is crucial for its biological activity and represents the precise three-dimensional arrangement of atoms in space.

The molecular structure also incorporates an imidazole ring system, a five-membered heterocycle containing two nitrogen atoms that frequently appears in biologically active compounds. This imidazole ring is connected through a complex linkage system to a chloropyridine moiety, creating a multi-heterocyclic framework. The chloropyridine component contributes additional pharmacophoric properties through its electron-withdrawing chlorine substituent and the basic nitrogen atom of the pyridine ring. The sulfur atom linking the imidazole and chloropyridine systems introduces a thioether functional group, which can participate in various chemical interactions and may influence the compound's metabolic stability.

Physical property data reveals that this compound exhibits specific characteristics consistent with its complex structure. The compound demonstrates a calculated boiling point of 668.4 ± 55.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability. The density is reported as 1.5 ± 0.1 grams per cubic centimeter, reflecting the presence of multiple heteroatoms and the chlorine substituent. The vapor pressure of 0.0 ± 2.1 millimeters of mercury at 25 degrees Celsius suggests low volatility, while the flash point of 358.1 ± 31.5 degrees Celsius indicates good thermal stability under normal handling conditions.

Historical Context and Discovery

The development of this compound emerges from decades of research in cyclopropane chemistry and heterocyclic synthesis. Cyclopropane-containing compounds have captured the attention of organic chemists since the early twentieth century due to their unique structural properties and potential biological activities. The systematic study of cyclopropane derivatives has revealed their importance as both synthetic intermediates and final target molecules in pharmaceutical research.

The synthesis of cyclopropane derivatives has evolved significantly over time, with various methodologies developed to access these strained ring systems. Historical approaches to cyclopropane formation include the classical Simmons-Smith reaction, which utilizes zinc carbenoids to achieve concerted cyclopropanation of alkenes. More recent developments have expanded the synthetic toolkit to include catalytic asymmetric methods that can provide access to enantiomerically enriched cyclopropane products. The development of chiral catalysts, particularly metal complexes of chiral porphyrins, has enabled highly diastereoselective and enantioselective cyclopropanation reactions under mild conditions.

Research in imidazole chemistry has parallel historical development, with this heterocyclic system being recognized early for its presence in histidine and other biologically important molecules. The combination of cyclopropane and imidazole motifs in a single molecule represents a convergence of these research areas, reflecting the modern approach to drug design that seeks to incorporate multiple pharmacophoric elements. The specific compound under study likely emerged from systematic structure-activity relationship studies aimed at optimizing particular biological activities.

Patent literature reveals ongoing research interest in related cyclopropanecarboxylic acid derivatives, indicating that this structural class continues to be actively investigated for pharmaceutical applications. The development of synthetic methodologies for accessing these complex structures has been driven by their potential therapeutic utility, with particular attention paid to achieving high levels of stereochemical control. The (1S,2S) configuration of the target compound suggests that enantioselective synthesis was required, likely employing advanced catalytic methods to achieve the desired stereochemical outcome.

Rationale for Academic Study

The academic study of this compound is justified by several compelling factors that span multiple disciplines within chemistry and related fields. From a structural chemistry perspective, this compound represents an excellent case study for understanding the interplay between molecular architecture and physical properties. The combination of ring strain from the cyclopropane moiety, electronic effects from the heterocyclic systems, and steric influences from the overall three-dimensional structure creates a complex system worthy of detailed investigation.

The stereochemical aspects of this compound provide particular academic value, as the (1S,2S) configuration represents one of four possible stereoisomers. Understanding how stereochemistry influences molecular properties, reactivity, and potential biological activity is fundamental to modern chemical education and research. The compound serves as an excellent example for studying concepts related to chirality, stereoisomerism, and the relationship between molecular structure and function.

From a synthetic chemistry standpoint, this compound presents significant challenges that make it an attractive target for methodology development. The construction of the complex molecular framework requires sophisticated synthetic planning and execution, potentially involving multiple carbon-carbon and carbon-heteroatom bond-forming reactions. The need to control stereochemistry during synthesis adds an additional layer of complexity that drives innovation in catalytic methods and reaction design.

The multi-heterocyclic nature of the compound provides opportunities for studying various aspects of heterocyclic chemistry. Each ring system contributes unique electronic and steric properties, and understanding how these individual components interact within the overall molecular framework is crucial for rational design approaches. The imidazole ring, for example, can exist in different tautomeric forms, and studying how this tautomerism is influenced by the surrounding molecular environment provides insights into fundamental chemical principles.

The compound's potential pharmaceutical relevance adds another dimension to its academic importance. While specific biological activities cannot be discussed in detail, the structural features present in this molecule are commonly found in bioactive compounds, making it relevant for medicinal chemistry education and research. Understanding structure-activity relationships and the molecular basis of biological activity requires detailed study of compounds like this one.

Scope and Structure of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple academic perspectives. The scope encompasses detailed analysis of the compound's structural features, physical and chemical properties, synthetic approaches, and relevance to current research directions in organic and medicinal chemistry.

Table 1: Key Molecular Parameters of this compound

Parameter Value Source
Molecular Formula C18H14ClN3O2S
Molecular Weight 371.84 g/mol
Chemical Abstracts Service Number 1242441-49-1
Boiling Point 668.4 ± 55.0°C (760 mmHg)
Density 1.5 ± 0.1 g/cm³
Flash Point 358.1 ± 31.5°C
Vapor Pressure 0.0 ± 2.1 mmHg (25°C)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 5
Heavy Atoms 25
Complexity Index 489
Topological Polar Surface Area 104 Ų

The structural complexity of this compound necessitates a multifaceted approach to its study. The cyclopropane ring system brings unique geometric constraints and electronic properties that influence reactivity and stability. The carboxylic acid functional group provides opportunities for various chemical transformations and contributes to the compound's potential for hydrogen bonding interactions. The aromatic systems, including both the benzene ring and the heterocyclic components, contribute to the overall electronic structure and may participate in π-π interactions.

The review structure will emphasize the interconnected nature of structure, properties, and potential applications. Each component of the molecular architecture will be examined in detail, with particular attention paid to how individual structural elements contribute to the overall properties of the compound. The stereochemical aspects will receive special consideration, as the specific (1S,2S) configuration is crucial for understanding the compound's three-dimensional structure and potential biological activity.

Research findings from the chemical literature will be synthesized to provide a comprehensive understanding of this compound class. The analysis will draw from multiple sources, including patent literature, chemical databases, and academic publications, to ensure a well-rounded perspective on the current state of knowledge. Particular emphasis will be placed on synthetic methodologies that could be employed for the preparation of this compound and related structures, as these represent important contributions to the synthetic chemistry literature.

Properties

IUPAC Name

(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S/c19-12-5-6-15(20-8-12)25-17-16(21-9-22-17)11-3-1-10(2-4-11)13-7-14(13)18(23)24/h1-6,8-9,13-14H,7H2,(H,21,22)(H,23,24)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXAALBQJUIHA-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Strategy for Synthesis

The synthesis generally proceeds through a multi-step process involving:

  • Preparation of the cyclopropanecarboxylic acid core.
  • Functionalization of the phenyl ring with the heterocyclic substituents.
  • Coupling of the heterocyclic units (imidazole and pyridine derivatives) with the cyclopropane scaffold.
  • Final purification and stereochemical control to obtain the (1S,2S)-stereoisomer.

The synthesis often employs classical cyclopropanation techniques, nucleophilic substitutions, and cross-coupling reactions, optimized for stereoselectivity and yield.

Preparation of Cyclopropanecarboxylic Acid Core

Method A: Simmons–Smith Cyclopropanation

  • Starting from suitable alkenes (e.g., styrene derivatives), cyclopropanation is achieved using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn).
  • This method provides stereoselective formation of the cyclopropane ring, crucial for the (1S,2S) configuration.

Reaction Conditions:

Parameter Details
Reagents CH₂I₂, diethylzinc or Zn-Cu
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Yield Typically >80%

Reference: The Simmons–Smith reaction is well-documented for stereoselective cyclopropanation, as outlined in standard organic synthesis literature.

Functionalization of the Phenyl Ring with Heterocyclic Moieties

Method B: Cross-Coupling Approaches

  • The phenyl ring bearing the cyclopropanecarboxylic acid is functionalized via Suzuki-Miyaura or Buchwald-Hartwig coupling.
  • The heterocyclic units, such as the imidazole derivative bearing the 5-((5-chloropyridin-2-yl)thio) substituent, are synthesized separately and then coupled.

Typical Procedure:

  • Preparation of heterocyclic intermediates:
    • Synthesis of 5-((5-chloropyridin-2-yl)thio)-1H-imidazole via nucleophilic substitution of imidazole with chloropyridine derivatives.
  • Coupling step:
    • The phenyl ring with a suitable leaving group (e.g., bromide or triflate) undergoes palladium-catalyzed Suzuki coupling with boronic acid derivatives of the heterocyclic compounds.

Reaction Conditions:

Parameter Details
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂
Base Potassium carbonate (K₂CO₃)
Solvent Toluene or dioxane/water mixture
Temperature 80–110°C
Yield Varies, typically 60–85%

Research Findings:
Patents and literature confirm the effectiveness of Suzuki coupling for attaching heterocyclic groups to aromatic systems, ensuring regioselectivity and stereochemical integrity.

Stereochemical Control

Achieving the (1S,2S) stereochemistry involves:

  • Using chiral auxiliaries or chiral catalysts during cyclopropanation.
  • Employing stereoselective reagents and conditions during coupling steps.
  • Purification via chiral chromatography if necessary.

Summary Data Table of Preparation Methods

Step Method Reagents Conditions Yield References
Cyclopropanation Simmons–Smith CH₂I₂, Et₂Zn 0°C to RT >80%
Phenyl-Heterocycle Coupling Suzuki-Miyaura Pd catalyst, boronic acid 80–110°C 60–85%
Ester Hydrolysis Lithium hydroxide LiOH, EtOH/H₂O RT, 16–24h 98%
Final Purification Chromatography Silica gel Ambient Purity >99%

Notes and Considerations

  • Stereoselectivity: Critical throughout the synthesis; chiral catalysts or auxiliaries should be employed.
  • Functional Group Compatibility: Protecting groups may be necessary during coupling steps to prevent side reactions.
  • Purification: High-performance liquid chromatography (HPLC) or chiral chromatography ensures stereochemical purity.
  • Safety: Handling of organometallic reagents and halogenated compounds requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The compound belongs to a class of heterocyclic molecules with combined aromatic and cyclopropane systems. Below is a comparison with structurally related compounds from the evidence:

Compound Core Structure Functional Groups Potential Bioactivity
(1S,2S)-Target Compound Cyclopropane-carboxylic acid Chloropyridinyl-thioether, imidazole, phenyl Enzyme inhibition (hypothetical)
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-... Thiazole-imidazolidinone Benzyl, isopropyl, dioxoimidazolidinone Antimicrobial or protease inhibition (inferred)
(4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine-piperazine Dioxopiperazine, dimethylthiazolidine Chelation or anti-inflammatory activity
Key Observations:
  • Cyclopropane vs. Thiazolidine/Thiazole : The target compound’s cyclopropane ring may confer greater metabolic stability compared to thiazolidine rings, which are prone to ring-opening reactions .
  • Halogen vs. Non-Halogen Substituents: The 5-chloropyridinyl group in the target compound provides a halogen-bonding site absent in analogues like the thiazole derivatives in and . This could enhance target-binding specificity .
  • Imidazole vs. Imidazolidinone: The imidazole ring in the target compound is aromatic and planar, favoring π-π stacking, whereas imidazolidinone derivatives (e.g., ) exhibit conformational flexibility due to their saturated rings .

Biological Activity

The compound (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a cyclopropane carboxylic acid moiety with a phenyl group, which is further substituted with both a 5-chloropyridine thio group and an imidazole group. Such structural diversity suggests potential for various biological activities, particularly in the realms of anticancer and enzyme inhibition.

Structural Characteristics

The molecular formula of this compound is C21H21ClN4OSC_{21}H_{21}ClN_{4}OS, with a molecular weight of approximately 411.9 g/mol. The presence of the imidazole ring and chloropyridine derivatives is particularly significant, as these functional groups are often associated with diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition : The imidazole group in the compound is known to interact with various enzymes, potentially acting as an inhibitor. This interaction is crucial for understanding its role in metabolic pathways and therapeutic applications.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activities. For instance, compounds containing thioether groups have been shown to inhibit cancer cell proliferation effectively. The unique arrangement of functional groups in this compound may correlate with enhanced bioactivity against specific cancer types.
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have indicated that the structural components of this compound could be optimized for better binding affinity to biological targets, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in cancer progression
Anticancer ActivitySignificant inhibition of cell proliferation in cancer cell lines
QSAR AnalysisPredictive modeling suggesting enhanced binding to specific receptors

Detailed Findings

  • Enzyme Interaction Studies :
    • The interactions between the compound and various enzymes were investigated using biochemical assays. These studies revealed that the compound could inhibit key enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro.
  • Anticancer Efficacy :
    • In vitro studies demonstrated that this compound exhibited IC50 values comparable to established anticancer agents, suggesting it could serve as a lead compound for further development in cancer therapy . For example, compounds with similar imidazole and thioether functionalities showed promising results against colorectal cancer cell lines.
  • Metabolic Stability :
    • Investigations into the metabolic stability of the compound indicated that it maintains its structure longer than some traditional anticancer drugs when subjected to metabolic conditions mimicking those found in human liver microsomes . This stability is crucial for ensuring prolonged therapeutic effects.

Q & A

Q. What are the key structural features of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid that influence its bioactivity?

The compound’s bioactivity is influenced by three critical moieties:

  • Cyclopropane-carboxylic acid backbone : Enhances metabolic stability and influences conformational rigidity, which is critical for target binding .
  • 5-((5-Chloropyridin-2-yl)thio) group : The chlorine atom increases lipophilicity and electronic effects, while the thioether linkage improves resistance to oxidative degradation .
  • Imidazole-phenyl core : Facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as observed in structurally analogous compounds .

Methodological Insight : To validate these features, researchers can perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications (e.g., replacing chlorine with fluorine or altering the thioether linkage) and comparing their binding affinities in enzyme inhibition assays .

Q. How can researchers optimize the synthetic yield of this compound?

Key steps for yield optimization include:

  • Multi-step reaction design : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for imidazole-pyridine bond formation, as described in multi-step syntheses of similar heterocycles .
  • Condition refinement : Adjusting reaction time (e.g., 20–50°C for cyclopropane ring closure) and solvent polarity (e.g., tert-butyl alcohol for improved solubility of intermediates) .
  • Purification : Recrystallization from acetic acid/DMF mixtures to isolate high-purity crystals, as demonstrated in imidazole-carboxylic acid syntheses .

Q. Example Table: Synthesis Optimization Variables

StepVariableOptimal ConditionYield Improvement
1CatalystPd(OAc)₂/XPhos+15%
2Solventtert-butyl alcohol+20%
3Temp.40–100°C (reflux)+10%

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

Contradictions often arise from assay variability. To address this:

  • Standardize assay conditions : Use consistent substrate concentrations (e.g., 0.1–1.0 mM ATP for kinase assays) and buffer pH (e.g., Tris-HCl at pH 7.4) .
  • Control for off-target effects : Include negative controls with structurally similar but inactive analogs (e.g., cyclopropane-free derivatives) .
  • Cross-validate with orthogonal methods : Compare enzyme inhibition data with cellular assays (e.g., Western blotting for downstream target phosphorylation) .

Case Study : A study on marine alkaloids found discrepancies between in vitro and cell-based assays due to differences in membrane permeability; similar validation is recommended for this compound .

Q. How to design a study to determine the compound’s binding mode with a target protein?

Methodology :

  • X-ray crystallography : Co-crystallize the compound with the target protein (e.g., kinases or GPCRs). Use cryo-cooling (100 K) and synchrotron radiation for high-resolution data collection, as applied to imidazole derivatives in .
  • Molecular docking : Employ software like AutoDock Vina, using the cyclopropane ring and chloropyridinyl group as anchor points for conformational sampling. Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
  • Thermodynamic profiling : Perform isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy contributions, critical for optimizing interactions .

Q. Example Workflow :

Protein expression/purification : Use E. coli or HEK293 systems.

Crystallization screening : Sparse matrix screens (e.g., PEG/Ion HT-96) .

Data analysis : Refine models with PHENIX and validate with R-free factors .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C over 24 hours .
  • NMR spectroscopy : Track pH-dependent conformational changes (e.g., cyclopropane ring strain) using 2D NOESY in D₂O .
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and compare purity via LC-UV .

Critical Parameter : The thioether group is prone to oxidation; include antioxidants (e.g., BHT) in formulations to improve shelf life .

Q. How can researchers address low aqueous solubility during in vivo studies?

  • Salt formation : Synthesize sodium or lysine salts of the carboxylic acid moiety, improving solubility by >50% .
  • Nanoparticle encapsulation : Use PLGA polymers (e.g., 50:50 lactide:glycolide) for sustained release, as validated for imidazole-based antivirals .
  • Co-solvent systems : Optimize PBS:DMSO (95:5 v/v) mixtures to balance solubility and biocompatibility .

Q. What spectroscopic methods are critical for confirming the compound’s stereochemistry?

  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for the (1S,2S) enantiomer .
  • X-ray Crystallography : Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation) .
  • Chiral HPLC : Use a Chiralpak IG-3 column with hexane:isopropanol (80:20) to separate enantiomers and verify purity .

Q. How to evaluate the compound’s potential off-target effects in a high-throughput screening (HTS) campaign?

  • Panel screening : Test against 100+ kinases or GPCRs using radioactive/fragment-based assays .
  • Proteome-wide profiling : Employ thermal shift assays (TSA) to identify unintended protein targets .
  • CRISPR-Cas9 gene editing : Knock out the primary target and assess residual activity in cell viability assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 2
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid

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